molecular formula C21H22N2O4S3 B3279311 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole CAS No. 690984-85-1

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole

Cat. No.: B3279311
CAS No.: 690984-85-1
M. Wt: 462.6 g/mol
InChI Key: BENYOWNXPWTMEV-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at the 5-position and tosyl (p-toluenesulfonyl) groups at the 2- and 4-positions. The electron-withdrawing tosyl groups enhance stability and modulate electronic properties, making this compound a valuable intermediate in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2,4-bis-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S3/c1-15-5-9-17(10-6-15)29(24,25)19-20(23-13-3-4-14-23)28-21(22-19)30(26,27)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENYOWNXPWTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole typically involves the reaction of a thiazole derivative with pyrrolidine and tosyl chloride. One common method includes:

    Starting Materials: Thiazole derivative, pyrrolidine, tosyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or potassium carbonate is often used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole involves its interaction with specific molecular targets. The pyrrolidine group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tosyl groups can influence its solubility and stability. The thiazole ring may participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

  • Thiazole-Triazole Hybrids (): Compounds such as 9a–9e incorporate thiazole and triazole moieties linked via acetamide bridges. Unlike 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole, these hybrids lack sulfonyl groups but feature aryl-thiazole-triazole architectures. However, the absence of tosyl groups may reduce stability under acidic conditions compared to the sulfonylated thiazole derivative .
  • 1,3,4-Thiadiazole Derivatives () : 5-(4-Pyridyl)-1,3,4-thiadiazole shares a sulfur-containing heterocycle but replaces the pyrrolidine and tosyl groups with a pyridyl substituent. The pyridyl group increases polarity, improving aqueous solubility relative to the more hydrophobic tosyl-thiazole compound .

Physicochemical Properties

Property 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole 5-(4-Pyridyl)-1,3,4-thiadiazole Compound 9c ()
Solubility Low (hydrophobic tosyl groups) Moderate (pyridyl polarity) Low (aryl-thiazole backbone)
Thermal Stability High (electron-withdrawing tosyl) Moderate Moderate (triazole-acetamide linkage)
Synthetic Complexity Intermediate Low High (multi-step conjugation)

Biological Activity

5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring and tosyl groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole can be summarized as follows:

PropertyValue
IUPAC Name 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole
CAS Number 690984-85-1
Molecular Formula C₁₃H₁₅N₃O₄S₂
Molecular Weight 325.40 g/mol

Biological Activity Overview

The biological activity of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies showed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In cancer research, 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole has been investigated for its ability to induce apoptosis in cancer cell lines. Studies have reported that the compound activates caspase pathways leading to programmed cell death in various cancer models. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.

The proposed mechanism of action for 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of 5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Study on Cancer Cell Apoptosis :
    • Objective : To assess the apoptotic effects on MCF-7 cells.
    • Results : Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with 20 µM of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole
Reactant of Route 2
5-(Pyrrolidin-1-yl)-2,4-ditosylthiazole

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